molecular formula C14H16FN3 B7398903 N-(1-cyclopropylpropyl)-6-fluoroquinazolin-4-amine

N-(1-cyclopropylpropyl)-6-fluoroquinazolin-4-amine

Cat. No.: B7398903
M. Wt: 245.29 g/mol
InChI Key: REIJCAQGICKUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylpropyl)-6-fluoroquinazolin-4-amine is a synthetic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(1-cyclopropylpropyl)-6-fluoroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c1-2-12(9-3-4-9)18-14-11-7-10(15)5-6-13(11)16-8-17-14/h5-9,12H,2-4H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIJCAQGICKUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)NC2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylpropyl)-6-fluoroquinazolin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(1-cyclopropylpropyl)-6-fluoroquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpropyl)-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the cyclopropylpropyl group contributes to its stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • N-(1-cyclopropylpropyl)-6-fluoroquinoline-4-amine
  • N-(1-cyclopropylpropyl)-6-fluorobenzamide
  • N-(1-cyclopropylpropyl)-6-fluoropyridine-4-amine

Comparison: N-(1-cyclopropylpropyl)-6-fluoroquinazolin-4-amine is unique due to its quinazoline core, which imparts distinct biological activities compared to quinoline, benzamide, and pyridine derivatives. The presence of the cyclopropylpropyl group and fluorine atom further enhances its chemical stability and biological efficacy, making it a valuable compound for various applications .

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